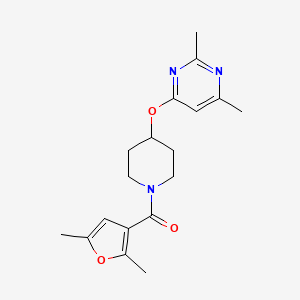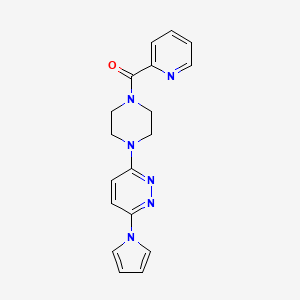
(3-Amino-5-(mesitylamino)-4-tosylthiophen-2-yl)(4-chlorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Amino-5-(mesitylamino)-4-tosylthiophen-2-yl)(4-chlorophenyl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Applications De Recherche Scientifique
Synthesis and Characterization
Novel compounds such as "(4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone" and "(4-amino-2-(4-chlorophenyl)aminothiazol-5-yl)(thiophene-2-yl)methanone" have been synthesized and characterized. These studies provide detailed insights into the structural and chemical properties of these compounds, including their synthesis, spectral characterization (UV, IR, 1H and 13C NMR, high-resolution mass spectrometry), and theoretical analyses using density functional theory (DFT) calculations. Such research lays the groundwork for understanding the potential applications of these compounds in various fields, including their antibacterial activity as determined through molecular docking studies (Shahana & Yardily, 2020).
Antimicrobial and Anticancer Agents
Research on pyrazole derivatives, such as "4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone" and related compounds, highlights their potential as antimicrobial and anticancer agents. These compounds were evaluated for their in vitro antimicrobial and anticancer activity, with some showing higher anticancer activity than reference drugs like doxorubicin. The development of these compounds emphasizes the ongoing search for new therapeutic agents with improved efficacy and specificity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular Docking and Biological Evaluation
The synthesis and biological evaluation of novel compounds often involve molecular docking studies to predict their interaction with biological targets. For example, novel pyrazoline derivatives were synthesized and evaluated for their anti-inflammatory and antibacterial activities. Molecular docking results, combined with biological data, suggested that these compounds could serve as molecular templates for developing new anti-inflammatory drugs (Ravula, Babu, Manich, Rika, Chary, & Ch, 2016).
Spectroscopic and Quantum Chemical Studies
The detailed spectroscopic and quantum chemical analysis of novel compounds, such as "(3-chlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone," provides insights into their molecular structure, vibrational spectra, and thermal properties. These studies are crucial for understanding the physical and chemical behaviors of these compounds, paving the way for their potential applications in various scientific and industrial fields (Arasu, Asirvatham, Priya, & Revathi, 2019).
Propriétés
IUPAC Name |
[3-amino-4-(4-methylphenyl)sulfonyl-5-(2,4,6-trimethylanilino)thiophen-2-yl]-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN2O3S2/c1-15-5-11-21(12-6-15)35(32,33)26-22(29)25(24(31)19-7-9-20(28)10-8-19)34-27(26)30-23-17(3)13-16(2)14-18(23)4/h5-14,30H,29H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXBELODJFFQGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=C(C=C3)Cl)NC4=C(C=C(C=C4C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-Phenylpiperazino)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine](/img/structure/B2598137.png)

![N-(Cyanomethyl)-N-(2-methoxyethyl)-3,7-dimethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide](/img/structure/B2598139.png)

![N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-morpholin-4-ylethyl)oxamide](/img/structure/B2598141.png)




![3-[3-(Difluoromethyl)-4-methylpyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B2598149.png)

![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2598153.png)
![Tert-butyl 7'-oxo-6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazole]-1-carboxylate](/img/structure/B2598155.png)